molecular formula C12H12N4O8 B046691 2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane CAS No. 116596-29-3

2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane

Cat. No.: B046691
CAS No.: 116596-29-3
M. Wt: 340.25 g/mol
InChI Key: DPEXIVBHDYTQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene is a highly energetic compound known for its potential applications in various fields, including explosives and propellants. This compound is characterized by its complex structure, which includes multiple nitro groups that contribute to its high energy content.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene typically involves nitration reactions. One common method includes the nitration of a precursor compound using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the desired positions on the molecule .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a series of reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of nitro groups in complex molecules.

    Biology: Investigated for its potential effects on biological systems, although its high energy content limits its use in biological applications.

    Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.

    Industry: Utilized in the development of high-energy materials for explosives and propellants.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene involves the decomposition of the nitro groups, which releases a significant amount of energy. This decomposition can be triggered by various stimuli, such as heat, shock, or friction. The molecular targets and pathways involved in this process include the breaking of N-NO2 bonds and the subsequent formation of gaseous products .

Comparison with Similar Compounds

Properties

CAS No.

116596-29-3

Molecular Formula

C12H12N4O8

Molecular Weight

340.25 g/mol

IUPAC Name

2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane

InChI

InChI=1S/C12H12N4O8/c17-13(18)11(14(19)20)3-1-4-8-7(3)9-5(11)2-6(10(8)9)12(4,15(21)22)16(23)24/h3-10H,1-2H2

InChI Key

DPEXIVBHDYTQSN-UHFFFAOYSA-N

SMILES

C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Synonyms

1,1,5,5-tetranitro-(4)peristylane
decahydro-2,2,5,5-tetranitro-1,6:3,4-dimethyanocyclobuta(1,2:3,4)dicyclopentene

Origin of Product

United States

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